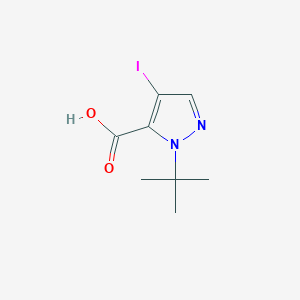

2-Tert-butyl-4-iodopyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-tert-butyl-4-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-8(2,3)11-6(7(12)13)5(9)4-10-11/h4H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVMNXGDCNEKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-tert-butyl-4-iodopyrazole-3-carboxylic acid chemical structure

An In-Depth Technical Guide on the Chemical Structure and Synthesis of 1-tert-Butyl-4-iodopyrazole-3-carboxylic Acid

Editorial Note: While the query specifies "2-tert-butyl...", standard IUPAC nomenclature for N-substituted pyrazoles prioritizes the nitrogen bearing the substituent as position 1. Therefore, this guide focuses on 1-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid , the chemically stable and industrially relevant regioisomer corresponding to the described connectivity.

Part 1: Chemical Identity & Structural Analysis

1-tert-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the discovery of agrochemicals (e.g., ryanodine receptor modulators) and pharmaceutical agents (e.g., kinase inhibitors). Its structure combines a steric bulk (tert-butyl), a reactive electrophile (iodine), and a versatile handle (carboxylic acid).

Physicochemical Profile

| Property | Data |

| IUPAC Name | 1-tert-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid |

| Common Synonyms | 1-t-Butyl-4-iodopyrazole-3-carboxylic acid; 4-Iodo-1-(1,1-dimethylethyl)-1H-pyrazole-3-carboxylic acid |

| CAS Number | 2995276-09-8 (Acid form); 942508-00-1 (Non-iodinated precursor) |

| Molecular Formula | C₈H₁₁IN₂O₂ |

| Molecular Weight | 294.09 g/mol |

| SMILES | CC(C)(C)N1N=C(C(=O)O)C(I)=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Calc) | ~3.5 (Carboxylic acid) |

Structural Geometry & Regiochemistry

The pyrazole ring is a 5-membered aromatic heterocycle. In this molecule:

-

Position 1 (N): Occupied by a tert-butyl group.[1][2] This bulky group shields the N1 position and influences the conformation of adjacent groups, preventing N-coordination to metals during catalysis.

-

Position 3 (C): Occupied by the carboxylic acid.[3][4] This is the "head" of the molecule, available for amide coupling or esterification.

-

Position 4 (C): Occupied by Iodine.[1][5][6] This is the "electronic heart" for functionalization. Position 4 is the most nucleophilic site on the pyrazole ring, making it the preferred site for electrophilic halogenation.

-

Position 5 (C): Unsubstituted (C-H).

Part 2: Synthetic Methodology

The synthesis of highly substituted pyrazoles requires strict regiocontrol. The introduction of the tert-butyl group often occurs early to lock the tautomeric equilibrium.

Retrosynthetic Analysis

The most robust route involves the construction of the pyrazole ring followed by late-stage iodination. Direct alkylation of 4-iodopyrazole-3-carboxylate often yields mixtures of N1 and N2 isomers, which are difficult to separate.

Pathway:

-

Cyclocondensation: tert-Butylhydrazine + 1,3-Dicarbonyl equivalent

Pyrazole scaffold. -

Iodination: Electrophilic substitution at C4.

-

Hydrolysis: Ester

Acid (if ester intermediate is used).

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate

-

Reagents: tert-Butylhydrazine hydrochloride, Ethyl 2,4-dioxovalerate (or Ethyl 3-ethoxyacrylate derivatives).

-

Solvent: Ethanol or Acetic Acid.[2]

-

Mechanism: Regioselective condensation. The sterically bulky tert-butyl hydrazine attacks the less hindered carbonyl (or beta-carbon), dictating the final substitution pattern.

-

Note: Careful control of pH and temperature is required to favor the 3-carboxylate over the 5-carboxylate isomer.

Step 2: Regioselective Iodination (The Critical Step) This protocol uses N-Iodosuccinimide (NIS), which is milder and more selective than elemental iodine/oxidant mixtures for this substrate.

-

Reagents:

-

Substrate: Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (1.0 equiv)

-

Iodinating Agent: NIS (1.1 equiv)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - optional, accelerates reaction.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

-

Procedure:

-

Dissolve the pyrazole ester in MeCN (0.5 M concentration).

-

Add NIS portion-wise at Room Temperature (RT) to avoid exotherms.

-

Stir at RT for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (M+1) and appearance of product (M+127).

-

Workup: Quench with saturated aqueous sodium thiosulfate (removes excess iodine). Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high crystallinity of the iodinated product.

-

Step 3: Hydrolysis to the Free Acid

-

Reagents: LiOH or NaOH (2.0 equiv), THF/Water (1:1).

-

Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 2–3. The product, 1-tert-butyl-4-iodopyrazole-3-carboxylic acid , will precipitate. Filter and dry.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commercial precursors to the target acid.

Part 3: Reactivity & Applications in Drug Design

The "4-iodo" and "3-carboxyl" motifs make this molecule a bifunctional linchpin .

Orthogonal Functionalization

-

C4 Position (Iodine): Excellent partner for Palladium-catalyzed cross-couplings.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl cores (common in kinase inhibitors).

-

Sonogashira: Coupling with terminal alkynes.

-

Heck: Olefination.

-

-

C3 Position (Carboxylic Acid):

-

Amidation: Activation with HATU/EDC to form amides (e.g., diamide insecticides).

-

Curtius Rearrangement: Conversion to an amine (via acyl azide) to access 3-aminopyrazoles.

-

Self-Validating Quality Control

To ensure the integrity of the synthesized scaffold, researchers should verify the following:

-

1H NMR (DMSO-d6):

- 1.55–1.60 ppm (Singlet, 9H, t-Butyl).

- 8.00–8.20 ppm (Singlet, 1H, Pyrazole C5-H). Crucial: The absence of a second aromatic proton confirms iodination is complete.

- 12.5+ ppm (Broad Singlet, 1H, COOH).

-

13C NMR:

-

Look for the C4-I carbon signal, typically shifted upfield (around 60–80 ppm) due to the heavy atom effect of iodine.

-

Application Workflow

Figure 2: Divergent synthesis capabilities of the scaffold.

References

-

AA Blocks Product Catalog. 1-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid (Catalog No.[7] AA0F1HXI).[2][7] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45480389: tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Structural Analog). Retrieved from

-

F. G. Aggarwal et al. Regioselective synthesis of 1-substituted pyrazoles. Tetrahedron Letters, 2017. (General methodology for 1-tert-butyl pyrazole synthesis).

-

Sigma-Aldrich. 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (Precursor). Retrieved from

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. aablocks.com [aablocks.com]

Introduction: The Strategic Value of Functionalized Pyrazoles

An In-depth Technical Guide to N-tert-Butyl Iodopyrazole Carboxylic Acid Derivatives: Synthesis, Strategy, and Application

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs for its ability to engage in diverse biological interactions through hydrogen bonding and hydrophobic interactions.[1][2][3] The true power of this core, however, is unlocked through precise functionalization.

This guide focuses on a specific, highly versatile triad of functional groups on the pyrazole core:

-

The N-tert-Butyl Group: Often employed as its carbamate equivalent, N-Boc (tert-butoxycarbonyl), this bulky substituent serves a dual purpose. It acts as a robust protecting group for the pyrazole nitrogen and, critically, leverages steric hindrance to direct the regioselective functionalization of other positions on the ring.[2]

-

The Iodo Group: Strategically placed, typically at the C4 position, the iodine atom is an exceptionally effective "reactive handle."[4] It is the key to unlocking a vast chemical space through modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[5]

-

The Carboxylic Acid: This functional group can act as a critical pharmacophore for target engagement or serve as a versatile synthetic anchor for further molecular elaboration.

Together, these components create a powerful building block, enabling late-stage functionalization—a critical advantage in any lead optimization campaign.

Synthetic Strategies: A Logic-Driven Approach

The synthesis of N-tert-butyl iodopyrazole carboxylic acid derivatives is not a singular, linear process. The optimal pathway depends on the desired final structure and the availability of starting materials. Here, we dissect the core synthetic transformations and the chemical reasoning that underpins them.

Pathway A: Functionalization of the Pyrazole Core

This common approach begins with a pre-formed pyrazole ring, which is then sequentially functionalized. The order of operations—N-protection, iodination, and carboxylation (or its precursor)—is critical for success.

The first crucial step is the protection of the pyrazole N-H. While direct N-tert-butylation is possible, the use of the N-Boc group is more prevalent due to its stability and facile removal under acidic conditions.[6]

Protocol 1: General N-Boc Protection of an Iodopyrazole

This protocol describes the protection of 4-iodo-1H-pyrazole, a common starting material.

-

Rationale: The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source. Triethylamine (TEA) acts as a base to deprotonate the pyrazole N-H, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. Dichloromethane (DCM) is a standard, relatively non-polar solvent for this transformation.

-

Methodology:

-

Dissolve 4-iodo-1H-pyrazole (1.0 equiv.) in dichloromethane (DCM).

-

Add triethylamine (1.5 equiv.) to the solution.

-

Slowly add di-tert-butyl dicarbonate (1.2 equiv.) at room temperature and allow the mixture to stir overnight.

-

Upon reaction completion (monitored by TLC), wash the organic layer with a saturated NaHCO₃ solution and then with deionized water.

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, can be purified by recrystallization from n-hexane.[4][7]

-

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Reference |

| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 4-iodo-1H-pyrazole | 78.5 | 72-74 | [4] |

| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | 3-iodo-1H-pyrazole | 78.5 | 82-84 | [4] |

If starting with an N-Boc-pyrazole, the next step is iodination. The regioselectivity is dictated by the reaction mechanism.

Protocol 2: Electrophilic Iodination at the C4 Position

This method achieves highly regioselective iodination at the electron-rich C4 position.

-

Rationale: Ceric Ammonium Nitrate (CAN) acts as a mild oxidant to generate an electrophilic iodine species (I⁺) from molecular iodine (I₂). The pyrazole ring then undergoes electrophilic aromatic substitution, preferentially at the C4 position, which is sterically accessible and electronically activated.

-

Methodology:

-

Dissolve the N-Boc-pyrazole (1.0 equiv.) in acetonitrile.

-

Add molecular iodine (I₂, 1.2 equiv.) and Ceric Ammonium Nitrate (CAN, 1.2 equiv.).

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, perform an aqueous workup, extracting with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-iodo derivative.[8][9]

-

Protocol 3: Directed Lithiation for C5 Iodination

To achieve iodination at the less reactive C5 position, a directed ortho-metalation strategy is employed.

-

Rationale: At low temperatures (-78 °C), n-Butyllithium (n-BuLi), a strong base, selectively deprotonates the C5 position of the N-substituted pyrazole ring. This generates a highly nucleophilic pyrazolide anion. This anion is then "trapped" by the addition of molecular iodine, an electrophile, resulting in exclusive C5 iodination.[8]

-

Methodology:

-

Dissolve the N-Boc-pyrazole (1.0 equiv.) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.3 equiv.) dropwise with vigorous stirring and maintain at -78 °C for 10 minutes.

-

Add a solution of iodine (1.4 equiv.) in dry THF.

-

Allow the reaction mixture to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane, wash with saturated aqueous sodium thiosulfate (to remove excess iodine) and water, then dry and purify.[8]

-

The choice between these iodination protocols is a clear example of how mechanistic understanding allows for precise control over molecular architecture.

Caption: Control of regioselectivity in pyrazole iodination.

Introducing the carboxylic acid is typically achieved by converting a precursor functional group. A common and reliable method is the oxidation of a formyl group (aldehyde).

Protocol 4: Oxidation of a Formylpyrazole to a Carboxylic Acid

This protocol assumes the synthesis begins with 1H-pyrazole-4-carboxaldehyde, which is first N-protected according to Protocol 1.

-

Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. Sodium chlorite (NaClO₂) is the oxidant, and 2-methyl-2-butene is used as a scavenger to trap the hypochlorite byproduct, preventing unwanted side reactions.

-

Methodology:

-

Synthesize tert-butyl 4-formyl-1H-pyrazole-1-carboxylate from 1H-pyrazole-4-carboxaldehyde.[10]

-

Dissolve the N-Boc-4-formylpyrazole (1.0 equiv.) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (4.0 equiv.).

-

Add a solution of sodium chlorite (1.5 equiv.) and sodium dihydrogen phosphate (1.5 equiv.) in water dropwise at room temperature.

-

Stir the mixture until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup, acidifying the aqueous layer to protonate the carboxylate, and extract with an organic solvent.

-

Dry and concentrate the organic layers to yield the desired N-Boc-4-iodo-1H-pyrazole carboxylic acid.

-

Pathway B: Pyrazole Ring Construction

An alternative strategy involves building the pyrazole ring from acyclic precursors, incorporating the N-tert-butyl group from the start.

Protocol 5: Cyclocondensation with tert-Butylhydrazine

This protocol builds the N-tert-butyl pyrazole core directly.

-

Rationale: This is a classic Knorr-type pyrazole synthesis. tert-Butylhydrazine acts as the N-N component. It reacts with a 1,3-dicarbonyl compound or its equivalent (in this case, 3-aminocrotononitrile, which serves as a β-keto nitrile equivalent) via a cyclocondensation reaction. The bulky tert-butyl group can influence the regioselectivity of the cyclization.[3]

-

Methodology:

-

Combine tert-butylhydrazine hydrochloride (1.0 equiv.) and 2 M NaOH (1.0 equiv.) and stir until a solution forms.

-

Add 3-aminocrotononitrile (1.0 equiv.).

-

Heat the mixture to 90 °C for ~22 hours.

-

Cool the biphasic mixture and induce crystallization to isolate the product, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[2]

-

This product can then be further functionalized (e.g., via Sandmeyer reaction to introduce iodine, and subsequent conversion of the methyl group to a carboxylic acid).

-

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Application in Drug Discovery: A Case Study of Crizotinib

The synthetic utility of N-tert-butyl iodopyrazole derivatives is powerfully demonstrated by their role as key intermediates in the synthesis of major pharmaceuticals. A prime example is the development of Crizotinib, a kinase inhibitor used to treat non-small cell lung cancer.

A pivotal intermediate in its synthesis is tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate .[11][12] This molecule perfectly encapsulates the principles discussed:

-

An N-substituted pyrazole (substituted with a Boc-protected piperidine ring).

-

An iodine atom at C4 , ready for cross-coupling.

In the synthesis of Crizotinib, this intermediate undergoes a Suzuki coupling reaction, where the iodine atom is replaced with a substituted pyridine ring, forging a key C-C bond in the final drug structure. The Boc group on the piperidine nitrogen protects it during the coupling reaction and is removed in a later step. This highlights the industrial and medicinal relevance of mastering the synthesis of these vital building blocks.[12]

Conclusion: An Enabling Scaffold for Chemical Innovation

N-tert-butyl iodopyrazole carboxylic acid derivatives and their precursors are far more than mere chemical curiosities; they are enabling tools for medicinal chemists. The strategic interplay between the sterically demanding N-tert-butyl/Boc group, the synthetically versatile iodo handle, and the biologically relevant carboxylic acid moiety provides a robust platform for the efficient and controlled construction of complex, high-value molecules. Understanding the causality behind the synthetic protocols—why a specific reagent is chosen or a certain temperature is used—is paramount for troubleshooting, optimization, and the ultimate design of next-generation therapeutics. The self-validating nature of these well-established protocols, grounded in fundamental principles of reactivity and regioselectivity, ensures their continued importance in the drug development pipeline.

References

-

Jasiulionis, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]

-

Apicule. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No: 877399-73-0). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

Cui, J. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Organic Process Research & Development, 16(8), 1475-1479. [Link]

-

Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

-

Ruatta, S. M., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-esters and carboxamides. Tetrahedron Letters, 58(25), 2441-2444. [Link]

-

Gökşen, Ü., & Kelekçi, N. G. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1435-1449. [Link]

-

Priežkienas, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3825. [Link]

-

ChemRxiv. (2020). Practical Synthesis of Pyrazol-4-thiols. [Link]

-

ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

- Google Patents. (1996).

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

-

Organic Chemistry Portal. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208. [Link]

-

Priežkienas, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

ResearchGate. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. [Link]

-

Chawla, G., & Sharma, A. K. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Catalysts, 10(9), 1058. [Link]

-

Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]

-

Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5854. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. leapchem.com [leapchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. apicule.com [apicule.com]

- 12. researchgate.net [researchgate.net]

Technical Profile: 1-tert-butyl-4-iodopyrazole-3-carboxylic acid

This is an in-depth technical guide for the characterization, synthesis, and application of 1-tert-butyl-4-iodopyrazole-3-carboxylic acid (often chemically equivalent to the "2-tert-butyl" isomer depending on tautomeric numbering conventions in older literature).

Molecular Weight & Physicochemical Core

Compound Identity

-

IUPAC Name: 1-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid

-

Common Identifier: 2-tert-butyl-4-iodopyrazole-3-carboxylic acid (Ambiguous nomenclature; see Isomerism).

-

CAS Registry Number: (Analogous to 121669-70-3 for the Boc-protected variant; specific acid CAS varies by patent).

-

Molecular Formula:

[1][2]

Quantitative Data Table

| Property | Value | Technical Note |

| Average Molecular Weight | 294.09 g/mol | Used for stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 293.9865 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Exact Mass | 293.9865 Da | Based on |

| Element Composition | C (32.67%), H (3.77%), I (43.15%), N (9.52%), O (10.88%) | High iodine content dominates mass spectrum. |

| Predicted pKa | ~3.0 - 3.5 | Acidic proton on carboxylic group. |

| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity due to tert-butyl/iodo balance. |

Part 1: Structural Logic & Isomerism

In pyrazole chemistry, the position of the tert-butyl group is critical. The term "2-tert-butyl" often arises from a numbering convention where the carboxylic acid is assigned position 3, and the nitrogen atoms are numbered to minimize the substituent locants. However, standard IUPAC nomenclature prioritizes the nitrogen bearing the substituent as position 1.

-

Target Structure (1-isomer): 1-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid.

-

Alternative Isomer (5-isomer): 1-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid.

Differentiation Strategy: The tert-butyl group is bulky. In the 3-carboxylic acid isomer, the tert-butyl group is distant from the carboxylate, minimizing steric clash. In the 5-carboxylic acid isomer, the tert-butyl group is adjacent to the carboxylate, causing significant steric hindrance which affects reactivity (e.g., amide coupling rates).

Figure 1: Structural differentiation between regioisomers. The 1,3-isomer allows for NOE interaction between the tert-butyl protons and the proton at C5 (if not iodinated) or distinct shift changes.

Part 2: Synthesis & Production Protocols

The synthesis of this scaffold requires controlling regiochemistry during the introduction of the tert-butyl group and the iodine atom.

Method A: Cyclization (De Novo Synthesis)

This method ensures correct regiochemistry by building the ring with the substituents in place.

-

Reagents: tert-Butyl hydrazine + Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (or equivalent diketone precursor).

-

Mechanism: The terminal nitrogen of the hydrazine (most nucleophilic) attacks the most electrophilic carbon of the enone.

-

Iodination: Electrophilic iodination at C4 using NIS (N-iodosuccinimide).

Method B: Post-Functionalization (Recommended for Lab Scale)

Starting from commercially available ethyl pyrazole-3-carboxylate.

Step-by-Step Protocol:

-

Iodination (C4-Selective):

-

Substrate: Ethyl 1H-pyrazole-3-carboxylate.

-

Reagents: Iodine (

), Ceric Ammonium Nitrate (CAN) or -

Conditions: Acetonitrile, 60°C, 4 hours.

-

Validation: Disappearance of C4-H signal in

-NMR (~6.8 ppm). -

Yield: >90% Ethyl 4-iodopyrazole-3-carboxylate.

-

-

N-Alkylation (Regioselectivity Challenge):

-

Reagents:tert-Butyl bromide (or tert-butyl 2,2,2-trichloroacetimidate for acid-catalyzed alkylation),

. -

Solvent: DMF or NMP.

-

Critical Note: Alkylation of pyrazoles often yields a mixture of N1 and N2 isomers. The bulky tert-butyl group favors the position less sterically hindered by the ester group (forming the 1-tBu-3-COOEt isomer).

-

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Hydrolysis:

-

Reagents: LiOH (2.5 eq), THF/Water (1:1).

-

Conditions: RT, 2 hours.[4]

-

Workup: Acidify to pH 3 with 1M HCl. Precipitate collection.

-

Figure 2: Synthetic workflow from commercial starting materials to the target acid.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

1. Mass Spectrometry (MS)

-

Expected Signature: The iodine atom introduces a unique mass defect.

-

Pattern: Iodine is monoisotopic (

). -

ESI(+) Mode:

-

Look for the characteristic "A+1" peak of carbon isotopes (~8.8% of base peak intensity for 8 carbons).

-

-

Fragmentation: Loss of the tert-butyl group (

) or decarboxylation (

2. Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-d6):

- 13.0 (br s, 1H): Carboxylic acid -OH.

- 8.0 - 8.2 (s, 1H): Pyrazole C5-H. Diagnostic Peak.

- 1.5 - 1.6 (s, 9H): tert-Butyl group.

-

NMR:

-

C4-I: Distinctive upfield shift (typically 60-80 ppm) due to the heavy atom effect of iodine.

-

C=O: ~160-165 ppm.

-

Part 4: Applications in Drug Discovery

This molecule serves as a bifunctional scaffold ("Lego block") in medicinal chemistry.

1. Suzuki-Miyaura Coupling (C4 Functionalization) The C4-Iodo position is highly reactive toward palladium-catalyzed cross-coupling.

-

Catalyst:

or -

Partner: Aryl/Heteroaryl boronic acids.

-

Utility: Installing the pharmacophore "tail" of the drug molecule.

2. Amide Coupling (C3 Functionalization) The carboxylic acid is activated to form amides.

-

Reagents: HATU or T3P.

-

Partner: Primary/Secondary amines.

-

Sterics: The tert-butyl group at N1 (in the 3-COOH isomer) is far enough to allow efficient coupling, unlike in the 5-COOH isomer.

References

-

Synthesis of Iodopyrazoles: Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Link

- Regioselectivity in Pyrazole Alkylation:Journal of Heterocyclic Chemistry.

-

Iodine Monoisotopic Mass Data: NIST Chemistry WebBook, Iodine. Link

-

PubChem Compound Summary: 1-tert-butyl-4-iodo-1H-pyrazole-carboxylic acid derivatives. Link

Sources

- 1. PubChemLite - 2-(4-iodo-3-methyl-1h-pyrazol-1-yl)butanoic acid (C8H11IN2O2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-tert-butyl-5-iodo-1h-pyrazole-4-carboxylic acid (C8H11IN2O2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amide Coupling with Pyrazole-3-Carboxylic Acids

Introduction: The Significance of Pyrazole-3-Carboxamides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved pharmaceuticals.[1][2] Specifically, pyrazole-3-carboxamides are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The amide bond, being one of the most common linkages in pharmaceuticals, provides a robust connection point for introducing molecular diversity and modulating the physicochemical properties of drug candidates.[4]

The synthesis of pyrazole-3-carboxamides is typically achieved through the coupling of a pyrazole-3-carboxylic acid with a primary or secondary amine. While seemingly straightforward, this transformation can be fraught with challenges stemming from the inherent electronic and steric properties of the pyrazole ring system. This application note provides a comprehensive guide for researchers, offering a selection of robust protocols, a comparative analysis of common coupling reagents, and troubleshooting strategies to overcome common hurdles in the synthesis of these valuable compounds.

Challenges in Amide Coupling of Pyrazole-3-Carboxylic Acids

The successful formation of an amide bond from a pyrazole-3-carboxylic acid is dependent on several factors that can influence reaction efficiency and product purity. A thorough understanding of these challenges is crucial for selecting the appropriate coupling strategy.

-

Electronic Effects: The pyrazole ring is an electron-deficient heteroaromatic system. This can decrease the nucleophilicity of the carboxylate, making activation more challenging compared to simple aliphatic or benzoic acids.

-

Steric Hindrance: Substituents on the pyrazole ring, particularly at the C4 and C5 positions, or bulky groups on the pyrazole nitrogen (N1), can sterically hinder the approach of the coupling reagent and the amine, leading to sluggish or incomplete reactions.[5][6] This is also a significant factor when employing sterically demanding amines.

-

Side Reactions: The presence of two nitrogen atoms in the pyrazole ring introduces the possibility of side reactions. Although the N2 nitrogen is generally less nucleophilic, N-acylation can occur under certain conditions, leading to undesired byproducts. Furthermore, with unprotected N-H pyrazoles, the acidic proton can interfere with the reaction, necessitating the use of excess base or a protection strategy.[5]

-

Racemization: For chiral carboxylic acids, the choice of coupling reagent and conditions is critical to prevent epimerization at the α-carbon, a common issue in amide bond formation.[7]

Comparative Overview of Coupling Protocols

Several strategies can be employed for the synthesis of pyrazole-3-carboxamides. The choice of method depends on the substrate's reactivity, steric bulk, and the desired scale of the reaction. Below is a summary of commonly used protocols, which will be detailed further in this note.

| Protocol | Activating Agent | Key Advantages | Common Drawbacks | Best Suited For |

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate, often leading to high yields. | Harsh conditions, not suitable for sensitive functional groups. | Robust, sterically hindered substrates. |

| Carbodiimide | EDC, DCC | Water-soluble byproducts (EDC), mild conditions. | Lower reactivity with hindered substrates, potential for N-acylurea formation.[8] | General purpose, aqueous media (EDC). |

| Uronium/Aminium | HATU, HBTU | High efficiency, fast reaction rates, low racemization.[7] | Higher cost, potential for guanidinylation of the amine. | Difficult couplings, hindered substrates, peptide synthesis. |

| Phosphonium | PyBOP, BOP | High efficiency, no guanidinylation side reaction.[9] | Carcinogenic byproduct (HMPA from BOP).[9] | Hindered substrates, sensitive amines. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Synthesis via Acyl Chloride

This classic two-step approach is highly effective for a wide range of substrates, including those that are sterically hindered or electronically deactivated.[2][3]

Step 1: Formation of the Pyrazole-3-carbonyl chloride

Caption: Workflow for acyl chloride formation.

-

To a solution of the pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or under solvent-free conditions, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[3]

-

Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride (1.5 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until gas evolution ceases. The reaction can be gently heated if necessary.

-

Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.[3]

Step 2: Amide Formation

Caption: Workflow for amide coupling from acyl chloride.

-

Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in an anhydrous solvent like DCM.

-

Cool the solution to 0 °C.

-

Add a solution of the crude pyrazole-3-carbonyl chloride (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU is a highly efficient coupling reagent, particularly for challenging substrates.[7][10] The addition of a base is crucial for the deprotonation of the carboxylic acid.

Caption: General workflow for HATU-mediated coupling.

-

Dissolve the pyrazole-3-carboxylic acid (1.0 eq), amine (1.1 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent such as DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is widely used due to the mild reaction conditions and the water-solubility of the EDC byproduct, which simplifies purification. The addition of HOBt suppresses side reactions and reduces racemization.[10]

-

Dissolve the pyrazole-3-carboxylic acid (1.0 eq), amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as DCM or DMF.

-

Cool the solution to 0 °C.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Follow the workup and purification procedure described in Protocol 2.[11]

Protocol 4: Phosphonium Salt-Mediated Coupling (PyBOP)

PyBOP is an excellent alternative to BOP, as its byproduct is not a suspected carcinogen.[9] It is highly effective for hindered couplings.

-

To a solution of the pyrazole-3-carboxylic acid (1.0 eq), amine (1.2 eq), and a non-nucleophilic base such as DIPEA (1.5-3.0 eq) in anhydrous DMF at 0 °C, add PyBOP (1.2 eq).[9][12]

-

Allow the reaction to warm to room temperature and stir overnight.[12]

-

Monitor the reaction by TLC or LC-MS.

-

Follow the workup and purification procedure described in Protocol 2.[9]

Troubleshooting and Optimization

Caption: A logical guide for troubleshooting common coupling reaction issues.

-

Low Yield with Hindered Substrates: If both the pyrazole-3-carboxylic acid and the amine are sterically hindered, standard coupling conditions may be insufficient.[6]

-

Reaction Stalls with Electron-Deficient Partners: When coupling an electron-deficient pyrazole with a poorly nucleophilic amine (e.g., an aniline), the reaction may be very slow.

-

Formation of Byproducts: The presence of multiple spots on TLC may indicate side reactions.

-

Solution: If N-acylation is suspected with an unprotected pyrazole, consider protecting the pyrazole nitrogen (e.g., with a Boc group) prior to coupling.[5] Ensure that the amine is not reacting with the coupling reagent itself (a known issue with uronium salts) by adding the coupling reagent to a mixture of the acid and base before introducing the amine.

-

Conclusion

The synthesis of pyrazole-3-carboxamides is a critical transformation in the development of new chemical entities for pharmaceutical research. While challenges related to the electronic and steric nature of the pyrazole ring exist, they can be effectively overcome by a rational selection of the coupling protocol. The acyl chloride method provides a robust and high-yielding route for a wide variety of substrates. For more sensitive or complex molecules, modern coupling reagents such as HATU and PyBOP offer mild and efficient alternatives. By understanding the underlying principles and employing the detailed protocols and troubleshooting guides presented in this application note, researchers can confidently and successfully synthesize a diverse range of pyrazole-3-carboxamides.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: a brief review. Journal of the Brazilian Chemical Society, 28, 1389-1415.

- Özer İlhan, İ., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5651-5654.

- Bildirici, İ., & Çetinkaya, Y. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 971-984.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Önal, Z., et al. (2012). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.

- Özer İlhan, İ., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(10), 4567-4571.

- Mogilaiah, K., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 40(8), 713-714.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

- Ali, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 379.

- Wiley Online Library. (2021). Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Journal of Heterocyclic Chemistry.

- National Center for Biotechnology Information. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PubMed Central.

- National Center for Biotechnology Information. (2019). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. PubMed Central.

- MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.

- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

-

Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

-

Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

-

eScholarship. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. Retrieved from [Link]

-

ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Retrieved from [Link]

-

MDPI. (2021). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.

-

Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. asiaresearchnews.com [asiaresearchnews.com]

- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jpt.com [jpt.com]

- 8. bachem.com [bachem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Functionalization of 4-Iodopyrazoles via Pd-Catalysis

Introduction: The C4-Functionalization Imperative

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold in blockbuster drugs like Ruxolitinib (JAK inhibitor), Crizotinib (ALK inhibitor), and Celecoxib (COX-2 inhibitor).

While N1-alkylation and C3/C5-functionalization are synthetically accessible via standard nucleophilic substitution or cyclization chemistries, the C4 position presents a unique challenge. Electronically, the pyrazole ring is π-excessive, making C4 the natural site for electrophilic aromatic substitution (EAS). However, modern SAR (Structure-Activity Relationship) studies often require the introduction of nucleophilic partners (aryl, heteroaryl, amino groups) at this position.

4-Iodopyrazole serves as a critical "umpolung" linchpin, reversing the polarity of the C4 position from nucleophilic to electrophilic via oxidative addition to Palladium(0). This guide addresses the specific challenges of coupling this substrate—primarily catalyst poisoning by the nitrogen lone pairs and dehalogenation side-reactions—and provides field-proven protocols to overcome them.

Mechanistic Insight: The "N-Coordination" Trap

The failure of standard Pd-protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) with 4-iodopyrazoles is rarely due to the oxidative addition step (C–I bonds are weak and reactive). It is almost exclusively due to catalyst deactivation .

The Poisoning Mechanism

Pyrazoles possess a basic pyridine-like nitrogen (N2) and, if unprotected, an acidic pyrrole-like nitrogen (N1-H).

-

N-Binding: The basic N2 coordinates tightly to the electrophilic Pd(II) center after oxidative addition, displacing labile ligands (like PPh₃) and forming a stable, unreactive "resting state" complex.

-

Amidopalladation (Unprotected): In the presence of base, the N1-H is deprotonated (pKa ~14). The resulting pyrazolate anion is a potent ligand, forming

-bridged Pd dimers that precipitate out of the catalytic cycle.

Solution: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) creates a steric wall that prevents N-coordination while accelerating reductive elimination.

Diagram 1: Catalytic Cycle & Deactivation Pathways[1][2]

Caption: The central catalytic cycle (Blue/Yellow) competes with the off-cycle catalyst trap (Red) caused by pyrazole nitrogen coordination. Bulky ligands favor the active cycle.

Critical Parameter Optimization

Ligand Selection Matrix

Data synthesized from Buchwald group studies and internal process chemistry evaluations.

| Substrate Type | Recommended Ligand | Catalyst Source | Why? |

| N-Protected (SEM, THP) | SPhos or dppf | Pd(OAc)₂ or Pd(dppf)Cl₂ | Protected N prevents poisoning; standard ligands suffice. |

| N-Unprotected (Free NH) | XPhos | XPhos Pd G2 / G3 | XPhos is bulky enough to prevent N-binding; G2/G3 precatalysts ensure rapid initiation. |

| C4-Amination (C-N) | BrettPhos (1° amines) | BrettPhos Pd G3 | Specific for C-N coupling; prevents β-hydride elimination. |

| Sterically Hindered | RuPhos | RuPhos Pd G3 | Excellent for secondary amines or ortho-substituted partners. |

Base & Solvent Effects[1][3]

-

Base: For unprotected pyrazoles, weak bases (Na₂CO₃) are often insufficient to facilitate transmetallation if the boronic acid is bulky. K₃PO₄ (3.0 equiv) is the gold standard, often used with a phase transfer catalyst (TBAB) or in a biphasic system.

-

Solvent: 1,4-Dioxane/Water (4:1) is superior to DMF. The water component is critical for solubilizing inorganic bases and activating the boronic acid (forming the boronate species).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Unprotected 4-Iodopyrazole

Target: Synthesis of 4-aryl-1H-pyrazoles without protection/deprotection steps.

Reagents:

-

4-Iodopyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Methodology:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with 4-iodopyrazole (1.0 mmol, 194 mg), aryl boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

-

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 16 mg). Note: Using the G2/G3 precatalyst is crucial for reproducibility compared to mixing Pd(OAc)₂ + Ligand in situ.

-

Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Checkpoint: The reaction mixture should turn from orange to black as Pd(0) precipitates after completion. Early black precipitation indicates catalyst decomposition.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Adjust pH to ~7 (if necessary, to ensure pyrazole is neutral). Extract with EtOAc (3x).

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Note: Unprotected pyrazoles often streak on silica. Add 1% Et₃N or MeOH to the eluent.

-

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Synthesis of 4-amino-1-protected-pyrazoles. Note: Unprotected pyrazoles are generally incompatible with C-N coupling; protect N1 with THP or Benzyl first.

Reagents:

-

1-THP-4-iodopyrazole (1.0 equiv)

-

Primary/Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (for 1°) or RuPhos Pd G3 (for 2°) (1–3 mol%)

-

Base: LiHMDS (2.0 equiv, 1M in THF) or NaOtBu (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Loading: Add the protected 4-iodopyrazole, Catalyst, and NaOtBu (if solid) under Argon counter-flow.

-

Liquids: Add the Amine and Solvent. If using LiHMDS, add it dropwise last.

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Self-Validation: If conversion stalls at 50%, do not add more catalyst. Add 0.5 equiv more Base.[2] The iodide byproduct can inhibit the reaction; LiHMDS helps solubilize/sequester it.

-

-

Deprotection (Optional): To remove THP, treat the crude material with 4M HCl in Dioxane/MeOH for 1 hour at RT.

Troubleshooting & Self-Validation System

Decision Tree for Method Selection

Caption: Operational workflow for selecting the correct catalytic system based on substrate protection and bond type.

Common Failure Modes & Fixes

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G2 . Ensure solvent is degassed (O₂ kills active Pd). |

| Dehalogenation (Product is Pyrazole) | Hydride Source / Overheating | 4-Iodopyrazoles are prone to reductive deiodination. Lower temp to 80°C . Avoid alcohols (use Dioxane/Toluene). |

| Homocoupling (Biaryl) | Oxidative Coupling | Reduce O₂ exposure. Ensure Boronic Acid is in excess (1.5 equiv). |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) instead of acids. Add base after heating to temp. |

References

-

Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005. (Foundational mechanism).[3]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. J. Am. Chem. Soc.2013 , 135, 34, 12877–12883.

-

Preparation of (Hetero)Aryl Primary Amines via Palladium-Catalyzed Coupling. J. Am. Chem. Soc.2008 , 130, 41, 13552–13554.

-

Recent Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. TCR, 2025 . (Review of recent functionalization strategies).

-

Buchwald-Hartwig Amination User Guide. Chem. Sci.2011 , 2, 27-50.

Sources

Troubleshooting & Optimization

solubility issues of iodopyrazole carboxylic acids in organic solvents

The Solubility Paradox: Root Cause Analysis

Users frequently report that iodopyrazole carboxylic acids (e.g., 4-iodo-1H-pyrazole-3-carboxylic acid) exhibit "brick-dust" insolubility—resisting dissolution in common organic solvents like Dichloromethane (DCM), Toluene, and sometimes even Methanol.[1][2]

The Scientific Reality: The insolubility is not merely due to polarity; it is a thermodynamic penalty imposed by the crystal lattice. These molecules are engineered to pack tightly due to a "supramolecular velcro" effect:

-

Hydrogen Bonding Network: The carboxylic acid moiety forms strong centrosymmetric dimers (

motifs), while the pyrazole N-H acts as a secondary donor. -

Halogen Bonding (The Iodine Factor): Unlike chloro- or bromo- analogs, the iodine atom is highly polarizable and possesses a "sigma-hole" (a region of positive electrostatic potential).[1][2] This allows it to form strong, directional non-covalent bonds (Halogen Bonds) with nitrogen or oxygen atoms of neighboring molecules (C-I···N or C-I···O).

-

Pi-Stacking: The planar heteroaromatic ring facilitates tight stacking.[1]

Implication for Researchers: To dissolve these compounds, your solvent must possess enough energy to disrupt both the hydrogen bonds and the halogen-bonded lattice.[1] Simple lipophilic solvation is insufficient.

Solvent Selection Matrix

The following table categorizes solvents based on their efficacy for iodopyrazole carboxylic acids.

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic (Dipolar) | DMSO, DMF, NMP, DMAc | High (***** ) | Primary Choice. The high dielectric constant and strong dipole disrupt the lattice energy.[1][2] Warning: High boiling points make removal difficult.[1] |

| Protic | Methanol, Ethanol | Moderate (*** ) | Good for refluxing, but solubility drops sharply upon cooling.[1] Iodine lipophilicity reduces solubility compared to non-iodinated analogs. |

| Ethers | THF, 1,4-Dioxane | Low-Moderate (** ) | Often requires heating.[1][2] Useful as co-solvents in coupling reactions (e.g., Suzuki). |

| Chlorinated | DCM, Chloroform | Poor (*) | Avoid. Unable to break the carboxylic acid dimers.[1] Only effective if the acid is protected (esterified). |

| Non-Polar | Hexane, Toluene | Insoluble (-) | Antisolvent. Use these to precipitate the product from a reaction mixture.[1] |

| Aqueous | Water (Neutral) | Insoluble (-) | The hydrophobic iodine atom dominates.[1] |

| Aqueous | Water (Basic, pH > 8) | High (**** ) | Forms the carboxylate salt (COO-), rendering it water-soluble.[1][2] |

Decision Logic & Workflows

A. Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application (Analysis vs. Reaction vs. Workup).

Figure 1: Decision tree for solvent selection based on experimental intent.

Troubleshooting Protocols

Protocol A: The "Dissolve-and-Crash" Purification

Issue: Product is stuck in a crude black tar or mixed with inorganic salts.[1][2] Mechanism: Leverages the pH-dependent solubility switch.[1][2]

-

Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved.

-

Why? Deprotonates the COOH (pKa ~3.5) and Pyrazole-NH (pKa ~13), creating a highly soluble dianion.[1]

-

-

Filtration: Filter the aqueous solution through Celite to remove insoluble palladium black or inorganic impurities.[1]

-

Washing: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) .[1]

-

Why? Removes non-acidic organic impurities (e.g., unreacted iodides, phosphine ligands). Discard the organic layer.

-

-

Precipitation (The Crash): Cool the aqueous layer on ice. Slowly add 1M HCl with vigorous stirring until pH reaches ~3.

-

Result: The free acid will precipitate as a pure solid.

-

-

Isolation: Filter the precipitate and wash with water. Dry in a vacuum oven.

Protocol B: Reaction Optimization (Suzuki Coupling)

Issue: Starting material remains undissolved, leading to low conversion or stalled reactions. Solution: Switch to a high-dielectric mixed solvent system.[1][2]

-

Solvent System: Do not use pure Toluene or THF.[1] Use DMF:Water (4:1) or 1,4-Dioxane:Water (4:1) .[1]

-

Concentration: Maintain a concentration of 0.1 M to 0.2 M . Higher concentrations promote aggregation/dimerization.

-

Base Selection: Use inorganic bases like Cs₂CO₃ or K₃PO₄ .[1]

-

Why? These bases help solubilize the iodopyrazole in situ by forming transient carboxylate species, allowing the palladium cycle to proceed.

-

Frequently Asked Questions (FAQ)

Q: Why can't I use DCM (Dichloromethane) for column chromatography? A: Iodopyrazole carboxylic acids exist as stable hydrogen-bonded dimers in non-polar solvents like DCM.[1][2] This effectively doubles the molecular weight and hides the polar functionality, causing the compound to streak or stick to the silica baseline.

-

Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) or, preferably, convert the acid to a methyl ester before purification.

Q: I see two spots on TLC, but NMR shows it's pure. Why? A: This is likely "streaking" caused by the ionization of the carboxylic acid on the silica gel. It can also be the equilibrium between the 1H-pyrazole and 2H-pyrazole tautomers, which is slow on the TLC timescale but fast on the NMR timescale.

Q: My compound won't dissolve in Methanol for LCMS. A: The iodine atom significantly increases lipophilicity and lattice energy.[1] Methanol is often too "weak" to break the crystal lattice at room temperature.

-

Fix: Dissolve the sample in a small volume of DMSO first, then dilute with Methanol/Water for injection.

Q: Does the iodine atom make the compound unstable to light?

A: Yes, C-I bonds are weaker than C-Br or C-Cl bonds.[1][2] Prolonged exposure to light (especially in solution) can lead to homolytic cleavage and liberation of Iodine (

References

-

Crystal Engineering & Halogen Bonding

-

Solubility & pKa Data

-

Recrystallization Principles

-

University of Calgary. Recrystallization: Choice of Solvent.

- Protocol: Standardizes the "Like Dissolves Like" vs.

-

-

Reaction Solvent Effects

-

BenchChem.[1] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents.

- Context: extrapolates solubility behavior of pyrazole carboxyl

-

Sources

- 1. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Support Center: Recrystallization of Iodopyrazole Carboxylic Acids

The following guide serves as a Tier 3 Technical Support Knowledge Base for the purification of iodopyrazole carboxylic acids. It is designed to address the specific physicochemical challenges posed by the iodine substituent (halogen bonding, lipophilicity) and the pyrazole core (H-bond donor/acceptor duality).

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation Issues

Executive Summary

Iodopyrazole carboxylic acids present a unique purification challenge. The pyrazole ring is amphoteric and highly polar, while the iodine atom introduces significant polarizability and lipophilicity. Successful recrystallization requires a solvent system that balances these opposing properties.[1][2] This guide provides validated protocols, solvent decision trees, and troubleshooting for common failure modes like "oiling out."

Part 1: The Knowledge Base (Solvent Selection)[4]

Solvent Decision Matrix

Do not rely on a single solvent for all derivatives. Selection depends strictly on the functional state of the molecule (Free Acid vs. Ester/Protected).

| Compound State | Primary Solvent System | Secondary (Co-solvent) | Mechanism of Action |

| Free Acid (e.g., 4-iodo-1H-pyrazole-3-COOH) | Methanol (MeOH) or Ethanol (EtOH) | Water ( | High Polarity/H-Bonding: The free acid requires protic solvents to disrupt intermolecular H-bonds (dimers). Water acts as an anti-solvent to induce precipitation.[3] |

| Ester / N-Protected (e.g., Ethyl 4-iodopyrazole-3-carboxylate) | Ethyl Acetate (EtOAc) | n-Hexane or Heptane | Lipophilic Balance: The ester mask reduces polarity. Non-polar hydrocarbons reduce solubility at low temps, while EtOAc dissolves the solute at boiling. |

| Highly Insoluble Acid (High MP > 250°C) | Glacial Acetic Acid (AcOH) | None (Single Solvent) | Solvolysis: AcOH acts as both solvent and proton donor, preventing zwitterion formation that reduces solubility. |

| Salt Form (e.g., Sodium salt) | Water | Ethanol or Acetone | Ionic Strength: Dissolve in min. water, then add organic anti-solvent to crash out the salt. |

The "Gold Standard" Protocol: Ethanol/Water Pair

For the free acid form, the Ethanol/Water system is the most robust starting point.

Protocol ID: REC-PYR-001

-

Dissolution: Suspend the crude iodopyrazole acid in pure Ethanol (10 mL/g). Heat to reflux (

C). -

Saturation: If solid remains, add Ethanol portion-wise until clear. If fully dissolved, concentrate until slight turbidity appears, then redissolve with a few drops of hot Ethanol.

-

Nucleation: Remove from heat. While still hot (

C), add warm Water dropwise until a faint, persistent cloudiness forms. -

Clarification: Add 1-2 drops of hot Ethanol to clear the solution.

-

Crystallization: Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then transfer to

C (fridge) for 12 hours. -

Harvest: Filter and wash with cold 50% EtOH/Water.

Part 2: Troubleshooting (The Help Desk)

FAQ 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode with iodopyrazoles. It occurs when the compound's melting point in the solvent is lower than the boiling point of the solvent, or when the solution enters a "liquid-liquid immiscibility" region before the "solid-liquid" solubility line.

Corrective Actions:

-

The "Seeding" Technique: Do not cool to

C immediately. Hold the solution at a temperature just below the saturation point (e.g., -

Change the Anti-Solvent: If using Hexane/EtOAc, switch to Heptane/EtOAc . Heptane has a higher boiling point, allowing you to heat the mixture higher to ensure full dissolution without premature phase separation.

-

The Scratch Method: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.

FAQ 2: "The crystals are colored (yellow/brown) but NMR shows purity."

Diagnosis: Trace Iodine (

Corrective Actions:

-

Chemical Wash: Wash the filtered crystals with a dilute Sodium Thiosulfate (

) solution. This reduces colored -

Adsorbent: During the hot filtration step (Step 2 of Protocol REC-PYR-001), add activated charcoal (5 wt%), stir for 5 mins, and filter through Celite.

FAQ 3: "Yield is too low (<50%)."

Diagnosis: Iodopyrazole carboxylic acids are often amphoteric. If the pH of your aqueous mother liquor is not controlled, the product may remain soluble as a zwitterion.

Corrective Actions:

-

pH Adjustment: Check the pH of the filtrate. For carboxylic acids, ensure the pH is ~2-3 (using dilute HCl) to suppress ionization (

Part 3: Advanced Workflows (Visualized)

Decision Tree for Solvent Selection

This logic flow guides you to the correct solvent system based on your compound's specific properties.

Caption: Figure 1. Logic flow for selecting the optimal solvent system and troubleshooting phase separation.

Purification Workflow: Acid-Base Precipitation

For crude mixtures containing significant non-acidic impurities, recrystallization alone is insufficient. Use this chemical purification workflow before recrystallization.

Caption: Figure 2. Pre-purification workflow utilizing the acidic nature of the pyrazole carboxylic acid.[4]

References

-

University of Massachusetts Amherst. Recrystallization: Theory and Practice. Retrieved from [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (2014). Retrieved from [Link]

-

University of Rochester. Tips & Tricks: Recrystallization Solvents. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Coupling of 2-tert-butyl Pyrazoles

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving the 2-tert-butyl pyrazole scaffold. The bulky nature of the tert-butyl group presents a significant steric impediment, often leading to low yields, slow reaction rates, or complete reaction failure. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you successfully navigate these demanding transformations.

Foundational Principles: Understanding the Steric Challenge

The core difficulty in coupling reactions with 2-tert-butyl pyrazole lies in the steric bulk of the tert-butyl group, which shields the adjacent positions on the pyrazole ring. This steric hindrance can impede several key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2]

The primary steps affected are:

-

Oxidative Addition: The initial insertion of the palladium catalyst into the C-X bond (where X is a halide or triflate) can be sterically hindered.

-

Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released from the palladium center, is often the rate-limiting step for sterically congested substrates. The bulk of the tert-butyl group can make it difficult for the coupling partners to come into the required proximity for bond formation.

Caption: Steric clash between the tert-butyl group and the palladium catalyst complex.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 2-tert-butyl pyrazoles and provides systematic solutions.

Problem 1: Low to No Conversion of Starting Material

This is the most frequent issue and can often be traced back to an inefficient catalyst system or suboptimal reaction conditions.

Possible Cause A: Ineffective Catalyst/Ligand System

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3] The key to success lies in using specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4][5] These ligands promote the crucial oxidative addition and reductive elimination steps.[1][6]

Solution:

-

Switch to Buchwald-type Biarylphosphine Ligands: These are the gold standard for sterically demanding couplings.[4] Start with a broad-spectrum ligand like XPhos or SPhos. For particularly challenging C-N couplings, consider AdBrettPhos.

-

Utilize Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, use well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).[7][8] These are air- and thermally-stable, ensure a 1:1 ligand-to-palladium ratio, and generate the active LPd(0) species more cleanly and efficiently, which can prevent the formation of palladium black and other inactive species.[7][9][10]

| Ligand/Precatalyst | Key Features | Recommended Application |

| XPhos / XPhos Pd G3 | Highly versatile, electron-rich, and bulky. | General starting point for hindered Suzuki and Buchwald-Hartwig reactions. |

| SPhos / SPhos Pd G3 | Similar to XPhos, often shows complementary reactivity. | Excellent for a wide range of C-C and C-N couplings. |

| RuPhos / RuPhos Pd G3 | Dialkylbiaryl phosphine, very electron-rich. | Particularly effective for C-N couplings of primary amines and amides. |

| AdBrettPhos / AdBrettPhos Pd G3 | Extremely bulky ligand. | Designed for the most sterically demanding C-N couplings. |

| PEPPSI-IPr | NHC-based precatalyst. | Effective for a range of cross-couplings, particularly with aryl chlorides.[6] |

Possible Cause B: Suboptimal Base or Solvent

The choice of base and solvent is critical and interdependent.[3] The base activates the coupling partner (e.g., the boronic acid in a Suzuki reaction) for transmetalation, while the solvent must solubilize all components and maintain catalyst activity at the required temperature.[3]

Solution:

-

Base Selection: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for hindered substrates than weaker bases like K₂CO₃.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

-

Solvent Selection: High-boiling point aprotic solvents like 1,4-dioxane, toluene, or CPME are preferred as they allow for higher reaction temperatures, which are often necessary to overcome the activation energy of sterically hindered couplings.[3] In many Suzuki reactions, the addition of a small amount of water can be beneficial.[11]

Possible Cause C: Insufficient Reaction Temperature

Sterically hindered couplings often require more thermal energy to proceed at a reasonable rate.

Solution:

-

Gradually increase the reaction temperature. For solvents like dioxane or toluene, temperatures between 100-120°C are common. Microwave irradiation can also be a powerful tool to accelerate these reactions, significantly reducing reaction times.[12][13]

Problem 2: Significant Side Product Formation (e.g., Protodehalogenation, Homocoupling)

The formation of side products often indicates catalyst deactivation or that the rate of the desired cross-coupling is too slow compared to competing pathways.

Solution:

-

Use a Precatalyst: As mentioned, precatalysts provide a cleaner entry into the catalytic cycle, reducing the chances of side reactions caused by poorly formed active catalyst.[7][9]

-

Ensure Inert Conditions: Oxygen can promote the homocoupling of organometallic reagents.[1] Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

-

Check Reagent Purity: Impurities in starting materials, particularly in boronic acids, can lead to side reactions like protodeboronation.[3]

Caption: A workflow for troubleshooting low-yield 2-tert-butyl pyrazole couplings.

Frequently Asked Questions (FAQs)

Q1: Which specific palladium precatalyst and ligand should I try first for a Suzuki-Miyaura coupling of a 2-tert-butyl-4-bromopyrazole?

For a challenging Suzuki coupling, an excellent starting point is the XPhos Pd G3 precatalyst (2 mol%), with K₃PO₄ (2-3 equivalents) as the base in a 1,4-dioxane/water (10:1) solvent system at 100-110 °C.[3]

Q2: My reaction is a Buchwald-Hartwig amination with a secondary amine. What conditions should I start with?

For C-N couplings with hindered substrates, the AdBrettPhos Pd G3 precatalyst is often superior. Use a strong base like NaOtBu (1.2-1.5 equivalents) in an anhydrous, degassed solvent like toluene at 110 °C.

Q3: I'm observing decomposition of my starting material at high temperatures. What can I do?

If your substrate is thermally sensitive, a highly active catalyst system that operates at lower temperatures is needed. The use of certain G3 or G4 precatalysts can allow for complete conversion at temperatures as low as room temperature in some cases, though this is rare for highly hindered systems.[8] Alternatively, consider using microwave heating, which can promote the reaction quickly before significant decomposition occurs.[13]

Q4: Can I use copper catalysis as an alternative?

While palladium catalysis is generally more developed for these types of sterically demanding couplings, recent advances in copper-catalyzed C-N couplings have shown promise for hindered partners.[14] This could be an alternative route if palladium-based methods fail, but it would require significant optimization.

Exemplary Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This procedure is a generalized starting point and requires optimization for specific substrates.[2]

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-tert-butyl pyrazole halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

-

Catalyst Addition: Add the appropriate palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

-

A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

-

Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available at: [Link]

-